Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Significance of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds have emerged as fundamentally important structures in contemporary organic chemistry due to their inherent three-dimensional nature and exceptional physicochemical properties. These compounds are characterized by two or more molecular rings sharing one common atom, which distinguishes them from other bicyclic systems. The presence of only one common atom connecting the rings creates a unique structural motif that has captured the attention of medicinal chemists and synthetic organic chemists worldwide. The quaternary carbon structures of spirocycles lead to higher fraction of saturated carbons (Fsp3), which represents a significant advantage in drug discovery applications.
The three-dimensional architecture of spirocyclic compounds offers substantial benefits over traditional flat aromatic structures that have historically dominated pharmaceutical libraries. These high-Fsp3 motifs are expected to eliminate many liabilities commonly encountered with conventional scaffolds built on planar aromatic carbo- and heterocycles. The rigid conformational features and three-dimensional geometry of spiro molecules make them particularly attractive for use in organic optoelectronic devices, pharmaceutical chemistry, and materials science. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds.
The increasing popularity of spirocycles in drug discovery has translated into a remarkable trend in approved pharmaceutical compounds. Among approximately two dozen clinically used medicines containing a spirocycle, fifty percent have been approved in the twenty-first century, demonstrating the growing recognition of their therapeutic potential. Notable examples include spironolactone, a multi-target drug primarily used to treat high blood pressure and heart failure, and spirapril, a spirocyclic inhibitor of the angiotensin-converting enzyme. The incorporation of spirocyclic motifs has proven particularly valuable in addressing the challenges associated with traditional drug design, offering enhanced three-dimensional diversity and improved pharmacokinetic profiles.
Structural Uniqueness and Nomenclature of 1,9-Diazaspiro[5.5]undecane Derivatives
The 1,9-diazaspiro[5.5]undecane scaffold represents a particularly sophisticated class of spirocyclic compounds characterized by the presence of two nitrogen atoms positioned at the 1 and 9 positions of the spirocyclic framework. These compounds are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other, creating a unique structural arrangement that combines the properties of both piperidine rings within a single molecular framework. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry guidelines, where the prefix "spiro" denotes two rings with a spiro junction, followed by square brackets containing the number of atoms in the smaller ring, then the number of atoms in the larger ring, separated by a period.
The structural complexity of 1,9-diazaspiro[5.5]undecane derivatives extends beyond their basic spirocyclic framework to include various functional modifications that enhance their biological and chemical properties. The majority of bioactive compounds within this class include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core, and the presence of a carbonyl group at position 2 represents a common structural feature. Bioactive compounds containing the 1,9-diazaspiro[5.5]undecane core typically have substituents at position 9 and sometimes at position 1, reflecting the strategic importance of these positions for biological activity modulation. When these diazaspiro compounds are incorporated as substituents on other heterocycles, they are almost always attached through position 9, highlighting the significance of this position for intermolecular interactions.
The nomenclature system for this compound reflects its complex structural features through systematic naming conventions. The compound is also known by the alternative systematic name 3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester, and has been assigned the Chemical Abstracts Service registry number 1363383-43-0. The inclusion of the "oxa" designation indicates the presence of an oxygen atom within the ring system, while "diaza" denotes the two nitrogen atoms, and the numerical descriptor [5.5] specifies the ring sizes in the spirocyclic system. The compound identification through PubChem database (CID 71304111) provides additional verification of its structural identity and facilitates access to comprehensive physicochemical data.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C13H22N2O4 | Defines elemental composition |
| Molecular Weight | 270.32 g/mol | Critical for dosimetric calculations |
| Spiro Junction | Single carbon atom | Creates three-dimensional structure |
| Nitrogen Positions | 1 and 9 | Defines diazaspiro characteristics |
| Oxygen Incorporation | Position 3 | Enhances solubility properties |
| Carbonyl Position | Position 2 | Common bioactive feature |
Historical Context and Discovery Timeline
The historical development of spirocyclic compounds traces back to the pioneering work of Adolf von Baeyer in 1900, who discovered the first spiro compound and established the fundamental nomenclature principles that continue to guide systematic naming today. Von Baeyer's original nomenclature proposal introduced the term "spirane" for bicyclic compounds with only one atom common to both rings, laying the foundation for the extensive classification system now used for these complex molecular architectures. This early recognition of the unique structural characteristics of spiro compounds established the theoretical framework for understanding their distinctive three-dimensional properties and potential applications in various chemical disciplines.
The evolution of spirocyclic chemistry accelerated significantly throughout the twentieth century, with notable contributions from Radulescu, who recognized that each ring system in spiro-fused compounds needed to be named separately while specifying details of the spiro-fusion. The development of comprehensive nomenclature rules by the International Union of Pure and Applied Chemistry provided standardized approaches for naming increasingly complex spirocyclic structures, including the von Baeyer system covered by rules A-41.1 to A-41.3, A-43.1, B-10.1, and B-12.1. These systematic approaches enabled consistent communication within the scientific community and facilitated the rapid expansion of spirocyclic chemistry research.
The emergence of 1,9-diazaspiro[5.5]undecane derivatives as significant research targets occurred in parallel with advances in synthetic methodology and growing recognition of their biological potential. The first comprehensive review of biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes was published in 2017, covering literature developments through February of that year and highlighting the therapeutic applications of these compounds in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychiatric disorders. The development of enantioselective synthetic approaches to spirocycles gained momentum particularly over the six-year period preceding 2018, with reported methodologies for spirocycle synthesis increasing exponentially due to advances in organocatalysis.
The specific compound this compound emerged within this broader context of spirocyclic research development, representing a sophisticated example of modern synthetic chemistry's ability to create complex three-dimensional molecular architectures. The compound's first appearance in chemical databases occurred on April 24, 2013, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing research interest and potential applications. The systematic study of this compound class continues to contribute to our understanding of structure-activity relationships in spirocyclic systems and their potential for addressing challenging therapeutic targets.
Properties
IUPAC Name |
tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-13(5-8-15)6-9-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBKRMFHLDKJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128635 | |
| Record name | 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-43-0 | |
| Record name | 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves:
- Construction of the spirocyclic ring system incorporating nitrogen and oxygen heteroatoms.
- Introduction of the tert-butyl carbamate protecting group (Boc) on the nitrogen or carboxylate moiety.
- Oxidation or reduction steps to install the 2-oxo functionality.
- Use of ring-closing reactions to form the spirocyclic core.
Detailed Stepwise Synthesis (Based on Analogous Spirocyclic Diazaspiro Compounds and Patents)
While no single source details the exact preparation of this compound, methods for closely related diazaspiro compounds provide a reliable framework. The following steps summarize a typical synthetic route adapted from patent CN111620869A and related literature on spirocyclic diazaspiro compounds:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate malonate derivative | Ethyl malonate + solvent (ethanol), 25–80 °C, 5 h | Malonate intermediate |
| 2 | Reduction of malonate derivative | Lithium borohydride in tetrahydrofuran (THF) | Hydroxy intermediate |
| 3 | Tosylation of hydroxy intermediate | p-Toluenesulfonyl chloride in dichloromethane (DCM) | Tosylate intermediate |
| 4 | Ring closure to form spirocyclic core | Cesium carbonate in acetonitrile | Spirocyclic intermediate |
| 5 | Reduction of ring-closed intermediate | Magnesium chips in methanol | Reduced spirocyclic compound |
| 6 | Boc protection | Boc anhydride in DCM | Boc-protected spirocyclic compound |
| 7 | Catalytic hydrogenation | Palladium on carbon (Pd/C) in methanol | Final this compound |
This sequence ensures ring closure, functional group transformations, and protection steps necessary for the target compound.
Synthetic Routes from Piperidone Derivatives
Research literature describes the synthesis of related spirocyclic compounds starting from N-Boc-piperidone:
- Epoxidation of N-Boc-piperidone using Corey–Chaykovsky reagent forms an epoxide intermediate.
- Thermal ring opening of the epoxide with arylamines yields aminoalcohols.
- Acylation with acyl halides followed by intramolecular cyclization using potassium tert-butoxide affords spirocyclic diazaspiro compounds.
- This versatile route allows introduction of various substituents and functional groups, adaptable for the synthesis of this compound derivatives.
Summary Data Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction temperatures in initial steps vary between 25 °C and 80 °C for optimal conversion.
- Use of cesium carbonate as a base in ring-closing steps improves cyclization efficiency.
- Boc protection is critical for stability and purification of intermediates.
- Catalytic hydrogenation with Pd/C in methanol is effective for final deprotection or reduction steps.
- Oxidation using TPAP/NMO is a mild and selective method for ketone formation, avoiding overoxidation or ring cleavage.
- The piperidone-based synthetic route allows for modular introduction of substituents, useful in medicinal chemistry SAR studies.
Chemical Reactions Analysis
Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Molecular Formula: C₁₃H₂₁NO₃
- Key Differences : Replaces the 3-oxa group with a 3-aza (secondary amine) and shifts the oxo group to position 8.
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1198284-94-4)
- Molecular Formula : C₁₄H₂₄N₂O₃
- Key Differences : Positions the oxo group at 1 and diaza groups at 2 and 9.
- Implications : Enhanced hydrogen-bonding capacity due to the proximal oxo and diaza groups, which may influence binding affinity in drug design .
Substituted Derivatives
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1352925-95-1)
- Molecular Formula : C₂₀H₂₈N₂O₄
- Key Differences : Incorporates a benzyl group at position 3.
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1341192-03-7)
- Molecular Formula : C₁₅H₂₂F₃N₂O₃
- Key Differences : Features a trifluoromethyl group at position 4.
- Implications : Enhanced electron-withdrawing effects and metabolic resistance due to the CF₃ group, making it valuable in fluorinated drug candidates .
Fluorinated Analogs
tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1179337-15-5)
- Molecular Formula : C₁₃H₂₂N₂O₃F₂
- Key Differences : Contains two fluorine atoms at position 2.
Simplified Derivatives
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1031927-14-6)
- Molecular Formula : C₁₄H₂₆N₂O₂
- Key Differences : Lacks the oxo and oxa groups.
- Implications : Simplified structure with fewer hydrogen-bonding sites, offering greater synthetic flexibility .
Comparative Analysis Table
Biological Activity
Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This article delves into its biological activity, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N2O4, with a molecular weight of approximately 270.32 g/mol. Its structure features a tert-butyl group, an oxo group, and a carboxylate moiety, which contribute to its chemical reactivity and biological potential. The compound's spirocyclic nature may influence its interaction with biological targets.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes that play crucial roles in various biological pathways.
- Receptor Interaction : The unique structural features may allow for selective binding to specific receptors, potentially influencing physiological responses.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the potential biological activity of this compound by examining structurally similar compounds.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | 169206-55-7 | 0.96 |
| Tert-butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate | 276872-90-3 | 0.91 |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 161157-50-2 | 0.91 |
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | 0.84 |
This table illustrates the uniqueness of this compound due to its specific spirocyclic structure and functional groups that may confer distinct chemical and biological properties compared to its analogs.
Research Findings and Case Studies
Although direct studies on the compound are scarce, research on similar diazaspiro derivatives has highlighted their potential as dual ligands for various receptors involved in pain management and other therapeutic areas:
- Dual Ligand Activity : Research has indicated that some diazaspiro compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists, suggesting a multifaceted approach to pain treatment.
- Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict interactions between these compounds and biological targets, providing valuable insights into their mechanism of action.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate?
The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate-protected intermediates. Key steps include cyclization reactions under basic or acidic conditions, often employing reagents like Boc anhydride for protection. Purity can be optimized via recrystallization or column chromatography, with characterization via NMR (1H/13C) and LC-MS to confirm the spirocyclic structure and tert-butyl group integrity .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound refrigerated (2–8°C) in tightly sealed, dry containers to prevent moisture absorption or degradation. Avoid exposure to ignition sources or electrostatic discharge. Use inert atmospheres (e.g., nitrogen) for long-term storage. Decomposition products under fire conditions include carbon monoxide and nitrogen oxides, necessitating fire-resistant storage cabinets .
Q. What analytical techniques are critical for confirming its structural identity?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for verifying the spirocyclic framework and tert-butyl ester group. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities. Purity should be validated via HPLC with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data between synthesized batches?
Contradictions in NMR or LC-MS results often arise from residual solvents, stereochemical impurities, or Boc-deprotection side reactions. Employ gradient HPLC to isolate impurities, and use X-ray crystallography to resolve stereochemical uncertainties. Cross-validate with independent synthetic routes (e.g., alternative protecting groups) to identify systematic errors .
Q. What experimental design considerations minimize degradation during prolonged studies?
Degradation of organic compounds in aqueous or oxygenated matrices is a key limitation. Implement continuous cooling (4°C) during kinetic studies to slow hydrolysis or oxidation. Use stabilizers like antioxidants (e.g., BHT) or chelating agents for metal-sensitive reactions. Monitor stability via time-course LC-MS and adjust pH to neutral ranges .
Q. How can the compound’s reactivity with common reagents be systematically evaluated?
Design a reactivity matrix using automated liquid handlers to test interactions with acids, bases, nucleophiles, and electrophiles. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. For hazardous reactions (e.g., thermal decomposition), use microcalorimetry to assess exothermicity and establish safe operating thresholds .
Q. What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
SAR contradictions may stem from impurities or off-target interactions. Use orthogonal assays (e.g., SPR, cellular thermal shift assays) to confirm target engagement. Perform enantiomer separation if chirality impacts activity. Validate findings with isotopic labeling (e.g., 13C-Boc derivatives) to track metabolic pathways .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) and work in fume hoods due to acute toxicity (H302, H315) and respiratory irritation (H335) risks .
- Data Reproducibility : Include internal standards (e.g., deuterated analogs) in analytical workflows to control for instrument variability .
- Contradiction Management : Maintain detailed batch records (solvents, catalysts, temperatures) to trace root causes of experimental inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
